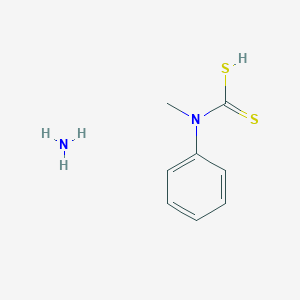

Azane;methyl(phenyl)carbamodithioic acid

Description

Properties

CAS No. |

42139-51-5 |

|---|---|

Molecular Formula |

C8H12N2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

azane;methyl(phenyl)carbamodithioic acid |

InChI |

InChI=1S/C8H9NS2.H3N/c1-9(8(10)11)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,11);1H3 |

InChI Key |

UUTDARZAVSEIFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)S.N |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis via Reaction of Cyanomethyl Chloride with Methyl(phenyl)carbamodithioic Acid

Procedure: The compound can be synthesized by reacting cyanomethyl chloride with methyl(phenyl)carbamodithioic acid under controlled laboratory conditions. This reaction typically proceeds via nucleophilic attack on the cyanomethyl chloride by the thiolate or amine group of the carbamodithioic acid derivative, resulting in the formation of the azane-substituted product.

Reaction Conditions: The reaction is conducted under moderate temperatures with stirring, often in an inert solvent such as dichloromethane or tetrahydrofuran, to ensure control over the substitution process and to minimize side reactions.

Yield and Purification: The synthesis yields moderate amounts of the target compound. Purification is commonly achieved through crystallization or distillation to obtain the compound in high purity suitable for further applications.

Industrial Scale-Up: Large-scale synthesis replicates the laboratory procedure but employs industrial reactors equipped for precise temperature control and agitation, ensuring consistent product quality and yield. Purification methods such as recrystallization or chromatographic techniques are applied to meet industrial standards.

Alternative Synthesis Routes from Carbamodithioic Acid Esters

Starting Materials: Carbamodithioic acid esters, such as methyl dithiocarbanilate, serve as precursors. These esters can be prepared by esterification of carbamodithioic acid with appropriate alcohols.

Synthetic Strategy: The esterification involves reacting carbamodithioic acid with methylating agents or alcohols under acidic or basic catalysis to form methyl esters. Subsequent substitution reactions with phenyl amines or related aromatic amines yield methyl(phenyl)carbamodithioic acid derivatives.

Characterization: The structures of these compounds are confirmed by spectroscopic methods including UV, IR, ^1H-NMR, and mass spectrometry, alongside elemental analysis to verify purity and composition.

Reaction of Potassium N,N-Disubstituted Dithiocarbamate Derivatives

Method: Potassium salts of N,N-disubstituted dithiocarbamates can be reacted with electrophilic aromatic compounds such as 3-methyl-6-chloroacetyl-benzoxazolinone to form carbamodithioic acid esters.

Outcome: This method allows the synthesis of various substituted carbamodithioic acid esters, including methyl(phenyl)carbamodithioic acid, with potential for structural modification to tune biological activity.

Pharmacological Testing: Compounds synthesized via this method have been evaluated for antihistaminic and anticholinergic activities, indicating the relevance of the preparation method for producing biologically active derivatives.

Comparative Data Table of Related Compounds and Preparation Features

Research Outcomes and Analytical Characterization

Spectroscopic Confirmation: The synthesized azane; methyl(phenyl)carbamodithioic acid and related esters have been extensively characterized by UV, infrared (IR), proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry techniques to confirm molecular structure and purity.

Biological Activity: Research indicates that derivatives of carbamodithioic acids, including azane; methyl(phenyl)carbamodithioic acid, exhibit significant biological activities such as antimicrobial and anticancer effects. These activities are attributed to their ability to interact with enzymes and receptors, modulating biochemical pathways.

Pharmacological Testing: Some derivatives prepared by similar methods have demonstrated stronger antihistaminic activity compared to anticholinergic effects in biological assays, suggesting potential therapeutic applications.

Structure-Activity Relationships: Modifications in the phenyl ring and alkyl groups influence the compound’s pharmacological profile, highlighting the importance of precise synthetic control during preparation.

Chemical Reactions Analysis

Types of Reactions

Azane;methyl(phenyl)carbamodithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and amines.

Substitution: Nucleophilic substitution reactions are common, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioates .

Scientific Research Applications

Azane;methyl(phenyl)carbamodithioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of azane;methyl(phenyl)carbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . In biological systems, it may interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following carbamodithioic acid derivatives are structurally related to the target compound:

| Compound Name | CAS | Molecular Formula | Key Substituents | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|---|---|

| Azane;methyl(phenyl)carbamodithioic acid* | N/A | C8H10N2S2 (estimated) | Methyl, phenyl | ~198.3 | N/A | N/A | N/A |

| Azane;butyl(phenyl)carbamodithioic acid | 6634-68-0 | C11H15NS2·H3N | Butyl, phenyl, ammonium salt | 242.40 | N/A | N/A | 3.83 |

| Azane;(2-chlorophenyl)carbamodithioic acid | 66065-30-3 | C7H7ClN2S2 | 2-Chlorophenyl | 218.73 | 1.456 | 275.7 | N/A |

| Azane;(4-fluorophenyl)carbamodithioic acid | 19182-34-4 | C7H9FN2S2 | 4-Fluorophenyl | 204.28 | N/A | N/A | N/A |

| Diethyl carbamodithioic acid methyl ester | 686-07-7 | C6H13NS2 | Diethyl, methyl ester | 163.0 | N/A | N/A | N/A |

| Zineb (carbamodithioic acid, Zn complex) | 12427-38-2 | C4H6N2S4Zn | Ethylene-bis, Zn complex | 275.75 | N/A | N/A | N/A |

*Estimated values for the target compound are derived from structural analogs.

2.2 Key Differences and Trends

- Substituent Effects: Lipophilicity: The butylphenyl derivative (LogP = 3.83) is more lipophilic than the methylphenyl analog (estimated lower LogP), suggesting enhanced membrane permeability for the former. Halogenated phenyl groups (e.g., 2-chlorophenyl) increase molecular polarity and density (1.456 g/cm³) . Thermal Stability: The 2-chlorophenyl derivative has a higher boiling point (275.7°C) compared to non-halogenated analogs, likely due to stronger intermolecular interactions. Metal Complexation: Zineb and maneb () demonstrate the role of carbamodithioic acids in forming stable metal complexes, which are widely used as fungicides .

Research Findings and Data Gaps

- Physical Properties: Limited data exist for the target compound’s melting point, solubility, and spectral properties. Experimental studies are needed to confirm estimated values.

- Biological Activity : The fluorophenyl and chlorophenyl derivatives () suggest that halogenation could enhance bioactivity but may also increase toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.